3-(4-Methylthiophenyl)-5-nitrobenzoic acid
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Overview
Description
3-(4-Methylthiophenyl)-5-nitrobenzoic acid is an organic compound that features a nitro group and a methylthio group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(4-Methylthiophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety by controlling the exothermic nitration reaction .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 3-(4-Methylthiophenyl)-5-aminobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Scientific Research Applications
3-(4-Methylthiophenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group can also modulate the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylthiophenyl)propionic acid
- 4-(Methylthio)phenylboronic acid
- 3-(4-Methylthiophenyl)benzoic acid
Uniqueness
3-(4-Methylthiophenyl)-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a methylthio group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-20-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCWYKIVZZCALR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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